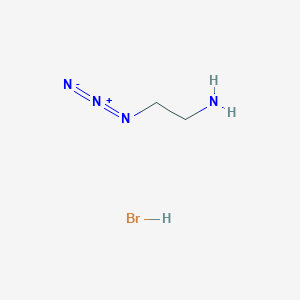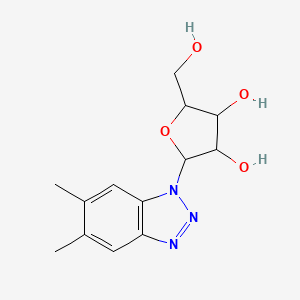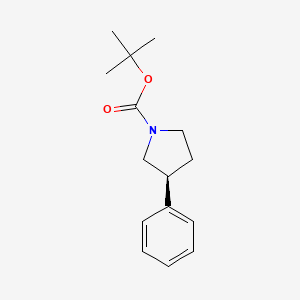![molecular formula C8H16BrN B14007325 2-Azaspiro[4.4]nonane,hydrobromide CAS No. 1073-09-2](/img/structure/B14007325.png)
2-Azaspiro[4.4]nonane,hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[44]nonane,hydrobromide is a heterocyclic compound with a unique spiro structure It is characterized by a nitrogen atom incorporated into a bicyclic framework, which contributes to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane,hydrobromide typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then treated with hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azaspiro[4.4]nonane,hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[4.4]nonane,hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Azaspiro[4.4]nonane,hydrobromide involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a smaller ring size.
8-oxa-2-azaspiro[4.5]decane: A spirocyclic compound with an oxygen atom in the ring.
3,4-diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one: A spirocyclic compound with additional functional groups .
Uniqueness
2-Azaspiro[4.4]nonane,hydrobromide is unique due to its specific spirocyclic structure and the presence of a nitrogen atom. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1073-09-2 |
|---|---|
Molekularformel |
C8H16BrN |
Molekulargewicht |
206.12 g/mol |
IUPAC-Name |
2-azaspiro[4.4]nonane;hydrobromide |
InChI |
InChI=1S/C8H15N.BrH/c1-2-4-8(3-1)5-6-9-7-8;/h9H,1-7H2;1H |
InChI-Schlüssel |
FNZXQYRGLSWHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCNC2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)








![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)



